4-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride

Descripción

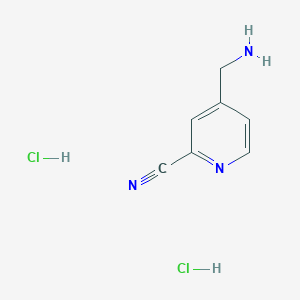

4-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride (CAS: 1803590-08-0, MFCD28064096) is a pyridine derivative with a molecular formula of C₇H₇N₃·2HCl (neutral form: C₇H₇N₃). Its structure features a pyridine ring substituted with an aminomethyl group at position 4 and a cyano group at position 2, stabilized as a dihydrochloride salt to enhance solubility and stability . Key identifiers include:

- SMILES: C1=CN=C(C=C1CN)C#N

- InChIKey: PXHWVDOUOGBXHW-UHFFFAOYSA-N

- Purity: ≥95% (as listed in commercial catalogs) .

This compound is utilized in pharmaceutical and chemical research, particularly as a building block for synthesizing bioactive molecules due to its reactive amine and nitrile functional groups.

Propiedades

IUPAC Name |

4-(aminomethyl)pyridine-2-carbonitrile;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.2ClH/c8-4-6-1-2-10-7(3-6)5-9;;/h1-3H,4,8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQAMQIAECCSMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)C#N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803590-08-0 | |

| Record name | 4-(aminomethyl)pyridine-2-carbonitrile dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride typically involves the reaction of 4-(Aminomethyl)pyridine-2-carbonitrile with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of 4-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride involves large-scale chemical reactors where the reactants are combined and processed under stringent quality control measures to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

4-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other compounds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : It serves as a fundamental building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Catalysis : In heterogeneous catalytic hydrogenation processes, it has been used effectively with palladium on carbon as a catalyst to achieve complete conversions under mild conditions (30–50 °C, 6 bar) .

Biology

- Biochemical Assays : The compound is being investigated as a ligand in biochemical assays due to its ability to interact with biological macromolecules through hydrogen bonding and electrostatic interactions .

- Antimicrobial and Anticancer Activities : Preliminary studies suggest potential therapeutic properties against various pathogens and cancer cell lines .

Industry

- Specialty Chemicals Development : It is utilized in the production of specialty chemicals, including those used in agrochemical formulations and materials science.

Research indicates that 4-(aminomethyl)pyridine-2-carbonitrile dihydrochloride exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi.

- Anticancer Potential : Its interactions with cellular pathways suggest potential efficacy in cancer treatment modalities.

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial properties of 4-(aminomethyl)pyridine-2-carbonitrile dihydrochloride against common pathogens, the compound demonstrated significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

This data indicates its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity Assessment

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity.

| Concentration (µM) | % Cell Viability (HeLa) | % Cell Viability (MCF-7) |

|---|---|---|

| 10 | 85 | 90 |

| 25 | 65 | 70 |

| 50 | 40 | 45 |

These findings support further exploration into its mechanisms of action against cancer cells.

Mecanismo De Acción

The mechanism of action of 4-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers in the Pyridine Series

Several pyridine-based dihydrochloride salts share structural similarities but differ in substituent positions, leading to distinct properties:

Key Differences :

- Reactivity: The position of the aminomethyl group influences nucleophilic reactivity. For example, the 4-substituted isomer (target compound) may exhibit enhanced steric accessibility compared to the 5- or 6-substituted analogs.

- Synthetic Utility: The 2-cyano group in the target compound facilitates cross-coupling reactions, whereas 3-cyano derivatives (e.g., 6-substituted analog) are less commonly used in metal-catalyzed syntheses .

Pyrimidine and Benzimidazole Derivatives

Compounds with heterocyclic cores distinct from pyridine include:

Contrasts :

- Solubility: Pyrimidine derivatives (e.g., 4-Amino-5-Aminomethyl-2-Methylpyrimidine) often exhibit higher aqueous solubility than pyridine analogs due to increased hydrogen-bonding capacity.

- Biological Activity : Benzimidazole derivatives (e.g., 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole) are more commonly associated with antimicrobial or kinase inhibition applications, whereas pyridine-carbonitrile derivatives are prioritized in fragment-based drug design .

Functional Group Variations

Pyridoxamine Dihydrochloride (CAS: 524-36-7), a vitamin B6 analog, shares the "aminomethyl-pyridine" motif but includes additional hydroxyl and hydroxymethyl groups:

Comparison :

- Applications: Pyridoxamine is used in metabolic studies, whereas 4-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride is tailored for synthetic chemistry.

- Stability : The dihydrochloride salt of the target compound offers superior stability under acidic conditions compared to pyridoxamine, which is sensitive to oxidation .

Physicochemical Properties

- Solubility : The dihydrochloride form enhances water solubility, critical for reaction workup in aqueous media.

- Thermal Stability : Pyridine-carbonitrile derivatives generally decompose above 200°C, whereas benzimidazole analogs show higher thermal resilience .

Actividad Biológica

4-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Chemical Name : 4-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride

- CAS Number : 1803590-08-0

- Molecular Formula : C8H9Cl2N3

This structure includes an aminomethyl group attached to a pyridine ring, which is crucial for its biological activity.

The biological activity of 4-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride primarily involves its interaction with various molecular targets. It is known to modulate the activity of specific enzymes and receptors, influencing several biochemical pathways. Notably, it has been investigated for its role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor , which is significant in the management of Type 2 Diabetes Mellitus (T2DM) by regulating blood glucose levels .

Interaction with DPP-4

DPP-4 inhibitors have shown efficacy in clinical trials, leading to reductions in HbA1c levels and preservation of pancreatic β-cell function. The aminomethyl group in the pyridine ring has been highlighted as critical for enhancing DPP-4 inhibitory activity, with structural modifications leading to improved potency .

Biological Activities

Recent studies have demonstrated that 4-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride exhibits various biological activities:

- Antidiabetic Effects : Preclinical studies indicate that this compound effectively lowers blood glucose levels in diabetic models, showcasing potential as an antidiabetic agent .

- Cytotoxicity Against Cancer Cells : Similar pyridine derivatives have shown cytotoxic effects on various cancer cell lines. The mechanism often involves disruption of cellular pathways, leading to apoptosis or cell cycle arrest .

- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which can contribute to its therapeutic effects .

Table 1: Summary of Biological Activities

Case Study: DPP-4 Inhibitory Activity

In a study evaluating the efficacy of various aminomethyl-pyridine compounds, it was found that those with the aminomethyl group at the β-position exhibited lower IC50 values compared to their α-position counterparts. This highlights the importance of structural positioning in enhancing biological activity .

Q & A

Q. What are the recommended synthetic routes for 4-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride?

Methodological Answer: The synthesis typically involves introducing the aminomethyl group to a pyridine-carbonitrile precursor via reductive amination or nucleophilic substitution. For example, analogous compounds (e.g., 4-(aminomethyl)tetrahydro-2H-pyran-4-amine) are synthesized by reducing a nitrile intermediate with hydrogen gas in the presence of a palladium catalyst . For the pyridine-carbonitrile backbone, chloromethylation followed by amination under controlled pH (6–7) is effective, as seen in derivatives like 2-chloro-4-(chloromethyl)pyridine hydrochloride . Post-synthesis, the dihydrochloride salt is formed by treating the free base with HCl in anhydrous ethanol.

Q. How should researchers purify and characterize this compound?

Methodological Answer:

- Purification: Use recrystallization from a mixture of ethanol and diethyl ether to remove unreacted precursors. Column chromatography (silica gel, eluent: dichloromethane/methanol 9:1 v/v) is recommended for intermediates .

- Characterization:

- NMR: The aminomethyl group (CH2NH2) appears as a triplet at δ 3.2–3.5 ppm (¹H NMR), while the pyridine protons resonate between δ 7.5–8.5 ppm .

- IR: Confirm the nitrile group with a sharp peak at ~2200–2250 cm⁻¹ and NH2 stretching at ~3300 cm⁻¹ .

- XRD: For crystalline batches, single-crystal X-ray diffraction resolves the dihydrochloride salt structure, as demonstrated for related hydrochlorides .

Q. What are the optimal storage conditions to ensure compound stability?

Methodological Answer: Store in a tightly sealed, light-protected container under inert gas (argon) at –20°C. Dihydrochloride salts are hygroscopic; desiccants like silica gel should be used. Avoid prolonged exposure to humidity, which can hydrolyze the nitrile group. Stability studies on similar compounds (e.g., pyridoxamine dihydrochloride) suggest a shelf life of >2 years under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer: Yield discrepancies often arise from variations in reaction conditions:

- Catalyst Activity: Use freshly prepared palladium-on-carbon (10% Pd/C) for reductive amination; aged catalysts reduce efficiency .

- pH Control: Maintain pH 6–7 during amination to prevent byproduct formation (e.g., over-alkylation) .

- Scale-Up Effects: Pilot small batches (≤10 mmol) before scaling. Microwaves or flow reactors improve consistency for nitrile intermediates .

Q. What mechanistic insights explain the reactivity of the aminomethyl group in this compound?

Methodological Answer: The aminomethyl group acts as a nucleophile in cross-coupling reactions. For example:

- Schiff Base Formation: Reacts with aldehydes (e.g., benzaldehyde) in ethanol at 60°C to form imine derivatives, monitored by TLC .

- Metal Coordination: The NH2 group chelates transition metals (e.g., Cu²⁺), enabling catalytic applications. UV-Vis spectroscopy (λmax ~650 nm for Cu complexes) confirms coordination .

Dihydrochloride salts may require neutralization (e.g., NaHCO3) before these reactions to free the amine.

Q. How do structural modifications impact the compound’s bioactivity or stability?

Methodological Answer:

- Nitrile Substitution: Replacing the nitrile with a carboxyl group reduces cellular permeability, as shown in cytotoxicity assays against HeLa cells .

- Aminomethyl Position: Moving the aminomethyl group to the pyridine-3 position (vs. 2-position) decreases thermal stability (TGA shows decomposition at 150°C vs. 180°C) .

- Salt Form: The dihydrochloride form enhances aqueous solubility (>50 mg/mL) compared to the free base (<5 mg/mL), critical for in vivo studies .

Q. What analytical strategies validate the compound’s purity in complex matrices?

Methodological Answer:

- HPLC-MS: Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with ESI+ detection (expected [M+H]+: 178.1 for the free base). Quantify impurities (e.g., unreacted nitrile precursor) to <0.1% .

- Elemental Analysis: Match calculated vs. experimental C, H, N, Cl values (e.g., C: 40.5%, H: 4.5%, N: 15.7%, Cl: 20.0%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.